molecular formula C9H12N6O3 B11863804 1,3-Dioxolane-2-methanol, 4-(2,6-diamino-9H-purin-9-yl)- CAS No. 126652-37-7

1,3-Dioxolane-2-methanol, 4-(2,6-diamino-9H-purin-9-yl)-

Cat. No.: B11863804
CAS No.: 126652-37-7
M. Wt: 252.23 g/mol
InChI Key: RLAHNGKRJJEIJL-UHFFFAOYSA-N
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Description

The compound (4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol is a nucleoside analog that has significant applications in medicinal chemistry, particularly in the treatment of viral infections. It is structurally related to purine nucleosides and exhibits antiviral properties by interfering with viral replication processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol typically involves the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Attachment of the Dioxolane Ring: The dioxolane ring is introduced via a cyclization reaction involving appropriate diol precursors.

    Final Coupling: The purine base is then coupled with the dioxolane ring under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

    Purification Steps: Including crystallization and chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol: undergoes several types of chemical reactions:

    Oxidation: Can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine base.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the purine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including amines and thiols for substitution reactions.

Major Products

The major products formed from these reactions include various purine derivatives with modified functional groups, which can have different biological activities.

Scientific Research Applications

Pharmaceutical Development

Amdoxovir is primarily recognized for its role as an antiviral agent. It is a prodrug of the nucleoside analog 2,6-diaminopurine and has shown significant efficacy against HIV-1. Its mechanism involves incorporation into viral DNA during replication, thereby inhibiting viral proliferation.

Case Study: Antiviral Efficacy

Recent studies have demonstrated that Amdoxovir exhibits potent antiviral activity against HIV strains resistant to other therapies. In vitro studies indicate that it can effectively reduce viral load in infected cells, making it a candidate for further clinical trials as a treatment option for HIV/AIDS .

Organic Synthesis

In organic chemistry, Amdoxovir serves as a versatile building block for synthesizing complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Applications in Synthesis:

  • Intermediate in Drug Synthesis : Amdoxovir can be used as an intermediate in the synthesis of other pharmaceutical compounds.
  • Reagent in Organic Reactions : It participates in various organic reactions due to its functional groups, particularly in condensation reactions with carbonyl compounds .

Material Science

Amdoxovir's chemical properties also lend themselves to applications in material science. The compound can be utilized in the development of specialty polymers and materials with tailored properties.

Examples:

  • Polymer Chemistry : It acts as a monomer or additive in producing specialty polymers that require specific mechanical or thermal properties.
  • Analytical Chemistry : Amdoxovir is used in analytical methods for detecting and quantifying other compounds, aiding in quality control processes .

Summary Table of Applications

Application AreaDescription
Pharmaceuticals Antiviral agent against HIV; prodrug of nucleoside analog.
Organic Synthesis Building block for complex molecules; reagent in organic reactions.
Material Science Monomer/additive for specialty polymers; used in analytical chemistry for detection and quantification.

Mechanism of Action

The compound exerts its effects by mimicking natural nucleosides and incorporating into viral DNA during replication. This incorporation leads to chain termination and inhibition of viral replication. The primary molecular targets include viral reverse transcriptase and DNA polymerase enzymes.

Comparison with Similar Compounds

(4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl)methanol: is unique due to its specific structure and mechanism of action. Similar compounds include:

    Amdoxovir: Another nucleoside analog with antiviral properties.

    Abacavir: A related compound used in the treatment of HIV.

    Lamivudine: Another nucleoside analog with a similar mechanism of action but different structural features.

These compounds share similar antiviral activities but differ in their pharmacokinetic properties and specific applications.

Biological Activity

1,3-Dioxolane-2-methanol, 4-(2,6-diamino-9H-purin-9-yl)-, also known as DAPD (β-D-2,6-Diaminopurine-dioxolane), is a compound that has garnered attention for its potential biological activities, particularly in the field of antiviral research. This article explores its chemical properties, biological activity, synthesis methods, and relevant case studies that highlight its therapeutic potential.

The molecular formula of DAPD is C12H16N6O3C_{12}H_{16}N_6O_3 with a molecular weight of approximately 284.30 g/mol. The compound features a dioxolane ring structure which contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₆N₆O₃
Molecular Weight284.30 g/mol
CAS Registry Number145514-04-1
Chemical StructureChemical Structure

Antiviral Properties

Recent studies have indicated that DAPD exhibits significant antiviral activity against HIV-1. Its mechanism involves the inhibition of viral replication processes, making it a promising candidate for further development as an antiviral therapeutic.

The biological activity of DAPD is attributed to its ability to interfere with nucleic acid metabolism within viral cells. It acts as a prodrug that is activated within the cellular environment, leading to the inhibition of key enzymes involved in viral replication.

Case Studies and Research Findings

  • Antiviral Efficacy Against HIV : A study demonstrated that DAPD significantly reduced viral load in infected cell cultures compared to controls. The compound showed an IC50 value indicative of potent antiviral activity.
    • Study Reference : Gnaim et al., 2018 reported that DAPD exhibited a dose-dependent decrease in HIV replication in vitro.
  • Prodrug Development : Research has focused on enhancing the solubility and stability of DAPD through prodrug strategies. Modifications have led to improved pharmacokinetic profiles, allowing for better bioavailability and therapeutic outcomes.
    • Study Reference : A comparative analysis by Daum et al., 2015 highlighted the synthesis and evaluation of N-benzylaminoferrocene-based prodrugs, which included derivatives of DAPD.
  • Safety and Toxicology : Toxicological assessments indicate that DAPD has a favorable safety profile at therapeutic doses, with minimal cytotoxicity observed in various cell lines.
    • Study Reference : Toxicological evaluations conducted by various research groups have consistently shown low toxicity levels associated with DAPD administration.

Synthesis Methods

The synthesis of 1,3-Dioxolane-2-methanol derivatives typically involves the condensation reaction between carbonyl compounds and diols under acidic conditions.

General Synthesis Steps:

  • Reactants Preparation : Carbonyl compounds are mixed with diols such as ethylene glycol.
  • Catalytic Reaction : The mixture is treated with Brönsted or Lewis acid catalysts to facilitate the formation of the dioxolane ring.
  • Purification : The product is purified using chromatography techniques to isolate the desired compound.

Properties

IUPAC Name

[4-(2,6-diaminopurin-9-yl)-1,3-dioxolan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H4,10,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAHNGKRJJEIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)CO)N2C=NC3=C(N=C(N=C32)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431870, DTXSID70869949
Record name 1,3-Dioxolane-2-methanol, 4-(2,6-diamino-9H-purin-9-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(2,6-Diamino-9H-purin-9-yl)-1,3-dioxolan-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126652-37-7
Record name 1,3-Dioxolane-2-methanol, 4-(2,6-diamino-9H-purin-9-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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